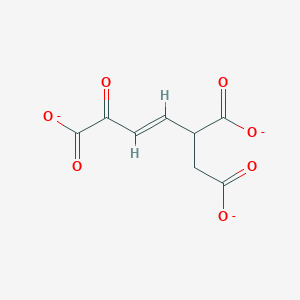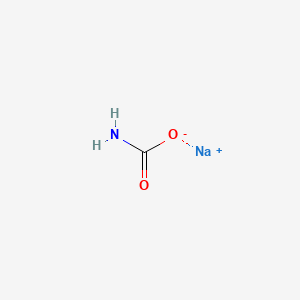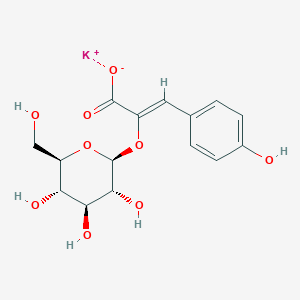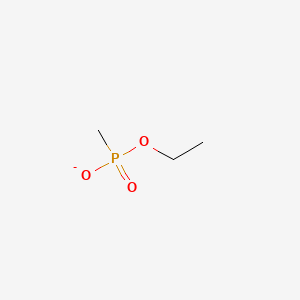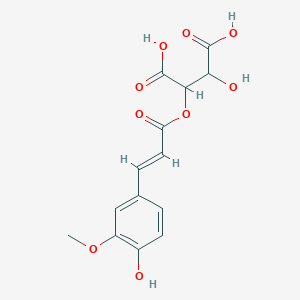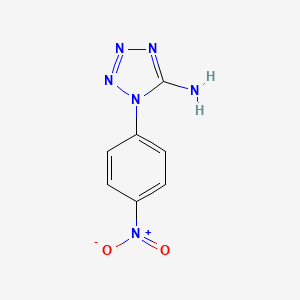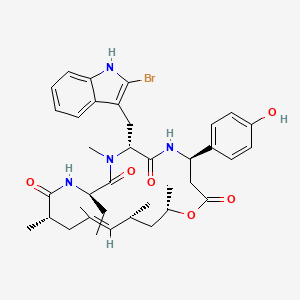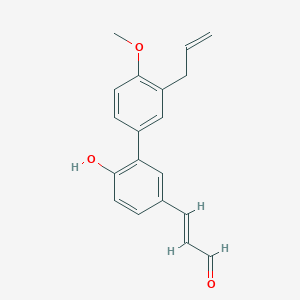
4'-Methoxymagnaldehyde B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Methoxymagnaldehyde B is a natural product found in Magnolia officinalis with data available.
Scientific Research Applications
Cytotoxic Activity in Cancer Research
4'-Methoxymagnaldehyde B, isolated from Magnolia officinalis, has been studied for its cytotoxic activity against various cancer cell lines. It has shown potent cytotoxicity, particularly against the K562, HeLa, and A549 cancer cell lines, suggesting its potential as a chemotherapeutic agent (Youn et al., 2007).
Synthesis and Industrial Applications
Another compound closely related to 4'-Methoxymagnaldehyde, 4-Methoxysalicylaldehyde, finds a range of industrial applications in the synthesis of organic compounds, drugs, and therapeutic agents. This compound can be synthesized via selective monomethylation of 2,4-dihydroxybenzaldehyde, a method that offers higher yield and cost-effectiveness compared to previous methods (Jin et al., 2012).
Photoresponsive Materials and Fluorescence Probes
In the field of materials science, 4-methoxysubstituted compounds, similar to 4'-Methoxymagnaldehyde B, have been used in the design of photoresponsive materials. These materials exhibit properties like color and fluorescence changes upon exposure to UV light, making them suitable for applications in photochromic systems (Li et al., 2014).
Additionally, derivatives of BODIPY chromophores substituted with 4-methoxy groups have been synthesized, showing improved solubility and potential for use in fluorescence probes based on photoinduced electron transfer mechanisms (Gabe et al., 2006).
properties
Product Name |
4'-Methoxymagnaldehyde B |
|---|---|
Molecular Formula |
C19H18O3 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(E)-3-[4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)phenyl]prop-2-enal |
InChI |
InChI=1S/C19H18O3/c1-3-5-16-13-15(8-10-19(16)22-2)17-12-14(6-4-11-20)7-9-18(17)21/h3-4,6-13,21H,1,5H2,2H3/b6-4+ |
InChI Key |
GZEHOGWVYRVLOJ-GQCTYLIASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)/C=C/C=O)O)CC=C |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=CC=O)O)CC=C |
synonyms |
4'-methoxymagnaldehyde B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



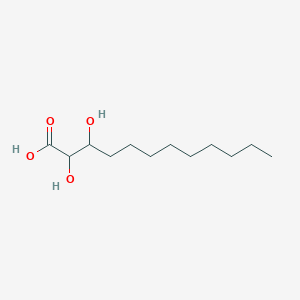
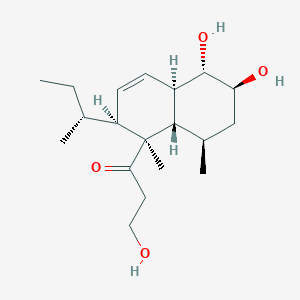
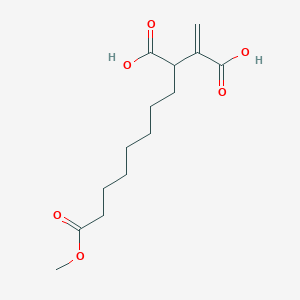
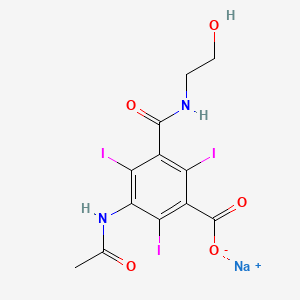
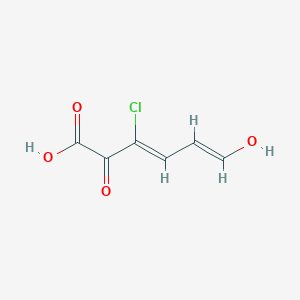
![(1R,5S,7S,8S,11R,12S,13R)-5-[(3E,5E)-6-bromohexa-3,5-dienyl]-1,7-dihydroxy-13-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5,8,12-trimethyl-4,15-dioxabicyclo[9.3.1]pentadecan-3-one](/img/structure/B1262210.png)
